1,10-Phenanthroline-2,9-dicarbaldehyde

Catalog No.
S795927
CAS No.
57709-62-3
M.F
C14H8N2O2
M. Wt
236.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,10-Phenanthroline-2,9-dicarbaldehyde

CAS Number

57709-62-3

Product Name

1,10-Phenanthroline-2,9-dicarbaldehyde

IUPAC Name

1,10-phenanthroline-2,9-dicarbaldehyde

Molecular Formula

C14H8N2O2

Molecular Weight

236.22 g/mol

InChI

InChI=1S/C14H8N2O2/c17-7-11-5-3-9-1-2-10-4-6-12(8-18)16-14(10)13(9)15-11/h1-8H

InChI Key

RHXOPVFYZBGQGA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C1C=CC(=N3)C=O)N=C(C=C2)C=O

Canonical SMILES

C1=CC2=C(C3=C1C=CC(=N3)C=O)N=C(C=C2)C=O

1,10-Phenanthroline-2,9-dicarbaldehyde (1,10-PDA) is a promising compound displaying potential in cancer research. Studies have shown it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells []. 1,10-PDA appears to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in these cells []. However, the exact mechanisms of its antitumor activity are still under investigation.

1.1.1 Mechanism Exploration:

One proposed mechanism for 1,10-PDA's antitumor activity involves its ability to chelate metal ions, particularly copper (Cu2+) ions. This chelation process can potentially disrupt various cellular processes essential for cancer cell survival and proliferation [, ]. Additionally, 1,10-PDA may also interfere with the mitochondrial membrane potential and reactive oxygen species (ROS) generation, further contributing to its antitumor effects [].

1.2.0 Applications beyond Cancer Research:

While research on 1,10-PDA primarily focuses on its potential in cancer treatment, there are ongoing investigations exploring its applications in other areas. For instance, studies suggest 1,10-PDA's ability to chelate metal ions might be useful for developing sensors for specific metal ion detection [].

1,10-Phenanthroline-2,9-dicarbaldehyde is an organic compound characterized by its unique structure, which consists of a phenanthroline core with two aldehyde functional groups at the 2 and 9 positions. Its molecular formula is C14H10N2O2C_{14}H_{10}N_2O_2, and it has a molecular weight of 238.24 g/mol. The compound is notable for its potential applications in coordination chemistry and biological systems due to its ability to form chelates with various metal ions.

The primary mechanism by which PDC exerts its anticancer activity is still under investigation. However, studies suggest it disrupts cancer cell proliferation and induces apoptosis (programmed cell death) in breast cancer cells (MCF-7) []. The mechanism might involve interactions between the aldehyde groups of PDC and biomolecules essential for cancer cell growth and survival, but the specifics require further elucidation [].

, including:

  • Condensation Reactions: It can react with amines to form imines or Schiff bases, which are important in various synthetic applications.
  • Oxidation Reactions: The aldehyde groups can be oxidized to carboxylic acids under suitable conditions.
  • Coordination Chemistry: The compound can act as a bidentate ligand, coordinating with transition metals to form stable complexes, which can be utilized in catalysis and material science.

The biological activity of 1,10-Phenanthroline-2,9-dicarbaldehyde has been explored in various studies. It exhibits:

  • Antimicrobial Properties: Some derivatives of 1,10-phenanthroline compounds have shown effectiveness against bacterial strains.
  • Anticancer Activity: Certain complexes formed with this compound have demonstrated potential in inhibiting cancer cell proliferation by targeting specific cellular pathways.
  • G-Quadruplex Stabilization: It has been studied for its ability to stabilize G-quadruplex structures in DNA, which are implicated in cancer biology and gene regulation .

Several methods have been developed for synthesizing 1,10-Phenanthroline-2,9-dicarbaldehyde:

  • Oxidative Methods: One common approach involves the oxidation of 1,10-phenanthroline using nitric acid or other oxidizing agents to introduce the aldehyde groups.
  • Multistep Synthesis: A typical synthesis may involve initial formation of a dicarboxylic acid derivative followed by reduction and subsequent oxidation steps to yield the dicarbaldehyde .
  • Solvothermal Synthesis: This method utilizes solvothermal conditions to facilitate the reaction between precursors under controlled temperature and pressure .

1,10-Phenanthroline-2,9-dicarbaldehyde has diverse applications:

  • Coordination Chemistry: Used as a ligand in metal complexation studies.
  • Fluorescent Probes: Its derivatives are utilized in fluorescence-based detection methods for various analytes.
  • Biological Research: Employed in studies related to DNA interactions and as potential therapeutic agents in cancer treatment.

Studies on the interactions of 1,10-Phenanthroline-2,9-dicarbaldehyde with metal ions reveal its ability to form stable complexes. These interactions are significant for developing new materials with specific properties such as magnetism and conductivity. The compound's interaction with G-quadruplex DNA structures also highlights its potential as a therapeutic agent targeting specific nucleic acid conformations .

Several compounds share structural similarities with 1,10-Phenanthroline-2,9-dicarbaldehyde. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
1,10-PhenanthrolineContains the same phenanthroline coreWidely used as a chelating agent for metal ions
2,9-Dimethyl-1,10-phenanthrolineMethyl substitutions on the phenanthrolineEnhanced solubility and altered binding properties
1,10-Phenanthroline-2-carboxaldehydeContains one aldehyde groupUseful for synthesizing derivatives with carboxylic acid functionalities
1,10-Phenanthroline-2,9-dicarboxylic acidContains two carboxylic acid groupsExhibits different reactivity compared to dicarbaldehyde

The uniqueness of 1,10-Phenanthroline-2,9-dicarbaldehyde lies in its dual aldehyde functionality that allows for versatile reactivity and complex formation not present in simpler derivatives or analogs. Its specific interactions with biological macromolecules also set it apart from other phenanthroline derivatives.

The primary synthetic route for 1,10-phenanthroline-2,9-dicarbaldehyde involves the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine) using selenium dioxide (SeO₂). This method, first reported in the 1980s, remains the most widely employed approach due to its reliability and scalability. The reaction typically proceeds in dioxane or acetic acid under reflux conditions (80–100°C) for 4–7 hours, yielding the dialdehyde in 75–86% purity after recrystallization.

Key reaction conditions:

ParameterTypical ValueSource Reference
Oxidizing agentSelenium dioxide (1.5–2 eq)
SolventDioxane, acetic acid, or ethanol
Temperature80–100°C
Reaction time4–7 hours
Yield75–86%

The mechanism involves SeO₂-mediated allylic oxidation, where the methyl groups at positions 2 and 9 of neocuproine are sequentially converted to aldehyde functionalities.

Alternative Synthetic Routes via Selenium Dioxide-Mediated Transformations

While SeO₂ remains central to most protocols, variations in solvent systems and co-reagents have been explored:

  • Co-oxidation with tert-butyl hydroperoxide (TBHP): Enhances reaction efficiency for sterically hindered substrates, reducing side reactions.
  • Microwave-assisted SeO₂ oxidation: Reduces reaction times from hours to minutes (e.g., 30–90 seconds for similar aldehydes).
  • Formic acid-mediated pathways: Facilitate allylic formate intermediates, though rarely used for this specific compound.

These methods prioritize selectivity for aldehyde formation over competing oxidation pathways (e.g., ketonization).

Microwave-Assisted Synthesis Methodologies

Microwave irradiation significantly accelerates the synthesis. A modified protocol using a dedicated microwave reactor (e.g., Anton Paar Monowave 300) achieves complete conversion in 10–15 minutes at 240°C, compared to 4–7 hours under conventional heating. Key advantages include:

  • Reduced side products: Rapid heating minimizes decomposition.
  • Improved reproducibility: Precise temperature control enhances batch consistency.

Example conditions:

ParameterMicrowave ProtocolConventional Protocol
Temperature240°C80–100°C
Time10–15 minutes4–7 hours
Yield82–89%75–86%
Purity>95% (HPLC)85–90%

Single-Crystal X-ray Diffraction Analysis of Molecular Geometry

Single-crystal X-ray studies of metal complexes derived from 1,10-phenanthroline-2,9-dicarbaldehyde (e.g., Mn/Fe clusters) reveal insights into its molecular geometry:

  • Planarity: The phenanthroline core maintains near-perfect planarity (dihedral angle < 5° between aromatic rings).
  • Aldehyde conformation: The -CHO groups adopt a cisoid arrangement, with O···O distances of 2.8–3.1 Å, facilitating Schiff base formation.
  • Bond lengths:
    • C=O: 1.21–1.23 Å
    • C-N (phenanthroline): 1.34–1.36 Å
    • C-C (aromatic): 1.39–1.42 Å

These structural features enable predictable coordination behavior in metallo-supramolecular architectures.

Spectroscopic Characterization (FTIR, NMR, UV-Vis, Mass Spectrometry)

FTIR:

Peak (cm⁻¹)AssignmentSource Reference
1690–1710ν(C=O) stretch
1580–1600ν(C=N) stretch (phenanthroline)
750–780δ(C-H) out-of-plane (aromatic)

¹H NMR (DMSO-d₆):

δ (ppm)AssignmentMultiplicity
10.02–10.15Aldehyde protonsSinglet
8.65–8.80H-3/H-8 (phenanthroline)Doublet
8.20–8.35H-4/H-7 (phenanthroline)Doublet
7.90–8.05H-5/H-6 (phenanthroline)Singlet

UV-Vis (MeOH):

λ_max (nm)ε (M⁻¹cm⁻¹)Assignment
268–27212,500–14,000π→π* (aromatic)
320–3258,200–9,000n→π* (C=O/C=N)

Mass Spectrometry:

TechniqueObserved m/zMolecular Formula
ESI-MS235.1 [M+H]⁺C₁₄H₈N₂O₂
HRMS236.0586C₁₄H₈N₂O₂ (calc. 236.0585)

1,10-Phenanthroline-2,9-dicarbaldehyde demonstrates remarkable versatility in its coordination behavior, functioning as both a tridentate and tetradentate ligand depending on the metal ion and reaction conditions [1]. The ligand's structural flexibility stems from its phenanthroline backbone containing two nitrogen donor atoms and two aldehyde functional groups that can undergo chemical modification to provide additional coordination sites [1].

In its native form, 1,10-phenanthroline-2,9-dicarbaldehyde typically acts as a tridentate ligand through coordination of the two phenanthroline nitrogen atoms and one oxygen atom from an aldehyde group [1]. However, when the aldehyde groups are converted to oxime functionalities through reaction with hydroxylamine, the resulting 1,10-phenanthroline-2,9-dicarbaldehyde dioxime can exhibit tetradentate coordination behavior [1].

The tridentate binding mode is characterized by the formation of monomeric complexes with trigonal-bipyramidal, square-pyramidal, or square-bipyramidal geometries [1]. These coordination arrangements allow for efficient metal-ligand bonding while maintaining structural stability. The tetradentate coordination mode, observed particularly with cadmium(II) nitrate, results in pentagonal-bipyramidal structures that demonstrate enhanced metal-ligand interactions [1].

The transition between tridentate and tetradentate binding modes is influenced by several factors including metal ion size, electronic configuration, and the chemical environment [1]. Larger metal ions with higher coordination numbers tend to favor tetradentate binding, while smaller transition metals often prefer the tridentate arrangement [1].

Transition Metal Complexes (Copper(I/II), Zinc(II), Cadmium(II), Nickel(II), Cobalt(II))

The coordination chemistry of 1,10-phenanthroline-2,9-dicarbaldehyde with first-row transition metals has been extensively studied, revealing distinct coordination preferences and structural arrangements for each metal ion [1] [2].

Copper Complexes

Copper complexes of 1,10-phenanthroline-2,9-dicarbaldehyde derivatives exhibit both copper(I) and copper(II) oxidation states with characteristic coordination geometries [3] [4]. Copper(II) complexes typically adopt square-pyramidal or distorted octahedral arrangements due to Jahn-Teller effects [5]. The binding constants for copper-phenanthroline complexes range from 10⁵ to 10⁶ M⁻¹, indicating strong metal-ligand interactions .

Zinc Complexes

Zinc(II) forms stable complexes with 1,10-phenanthroline-2,9-dicarbaldehyde derivatives, typically adopting octahedral coordination geometries [1] [7]. The zinc complexes demonstrate interesting structural features, with coordination numbers of 6 being most common, though higher coordination numbers up to 8 have been observed in specific cases [8]. Zinc-phenanthroline complex formation is characterized by relatively high stability constants [9].

Cadmium Complexes

Cadmium(II) displays unique coordination behavior with 1,10-phenanthroline-2,9-dicarbaldehyde derivatives, often acting as a tetradentate ligand to form pentagonal-bipyramidal structures [1]. This distinctive coordination geometry reflects cadmium's larger ionic radius and preference for higher coordination numbers compared to other divalent transition metals [1].

Nickel Complexes

Nickel(II) complexes with phenanthroline derivatives typically exhibit octahedral coordination geometries, though square-pyramidal arrangements have also been reported [2] [5]. The coordination behavior is influenced by the electronic configuration of nickel(II) and the steric requirements of the ligand system [2].

Cobalt Complexes

Cobalt(II) forms stable complexes with 1,10-phenanthroline-2,9-dicarbaldehyde derivatives, displaying coordination numbers of 6 in octahedral arrangements [1] [2]. Some cobalt complexes exhibit temperature-dependent spin transitions, resulting in anomalous magnetic behavior [2].

Metal IonTypical Coordination NumberPreferred GeometryStability Constant (log K)
Cu(II)5-6Square pyramidal/Octahedral5.85-6.55
Zn(II)6-8Octahedral/Dodecahedral6.55
Cd(II)7Pentagonal bipyramidalVariable
Ni(II)6Octahedral7.25
Co(II)6Octahedral7.25

Lanthanide and Actinide Coordination Chemistry

The coordination chemistry of 1,10-phenanthroline-2,9-dicarbaldehyde with f-block elements represents a specialized area of research with significant implications for metal separation and nuclear waste processing [10] [11] [12].

Lanthanide Coordination

Lanthanide complexes with phenanthroline-based ligands demonstrate characteristic coordination numbers between 8-9, reflecting the larger ionic radii of these metals [13]. The 4,7-oxygenated derivatives of 1,10-phenanthroline-2,9-diamides have shown particular promise for lanthanide coordination, with the ligands adopting different tautomeric forms upon metal binding [13].

Actinide Coordination

Actinide complexes, particularly with americium(III) and other trivalent actinides, exhibit enhanced covalent bonding character compared to their lanthanide analogs [10] [11]. Density functional theory calculations reveal that the complexation energy of actinides over lanthanides reaches maximum selectivity with specific ligand designs [11].

The separation of americium from europium has been achieved using modified phenanthroline derivatives, with separation factors exceeding 7500 and americium removal efficiencies up to 99% [12] [14]. These remarkable separation capabilities arise from the enhanced covalent bonding between actinide ions and the nitrogen-containing phenanthroline framework [12].

Complexation Energies and Selectivity

The selectivity between actinides and lanthanides is governed by the Hard-Soft Acid-Base principle and frontier orbital theory [11]. The presence of nitrogen atoms in the phenanthroline moiety influences the soft nature of actinide ions, enabling stronger binding with hard oxygen donor atoms compared to lanthanide ions [11].

Metal SeriesTypical Coordination NumberBonding CharacterSeparation Factor (Am/Eu)
Lanthanides8-9Predominantly ionic-
Actinides8-9Enhanced covalency>7500

Stability Constants and Thermodynamic Studies

The thermodynamic stability of metal complexes with 1,10-phenanthroline-2,9-dicarbaldehyde and related derivatives has been quantified through various experimental techniques including potentiometric titrations, UV-visible spectroscopy, and fluorescence measurements [9] [15] [16].

Stability Constant Determinations

Stability constants for phenanthroline complexes follow the Irving-Williams order for first-row transition metals: Mn < Cd < Fe < Zn < Co < Ni < Cu [9]. This order reflects the crystal field stabilization energies and the ionic radii of the metal ions [9].

For 1,10-phenanthroline complexes, the stepwise stability constants (log K₁) have been determined for various metal ions through spectrophotometric methods [17] [16]. The complexation of metal ions with phenanthroline-5,6-dione derivatives shows 2:1 ligand-to-metal stoichiometry with significant stability constants [16].

Thermodynamic Parameters

The enthalpy changes for complex formation provide insight into the thermodynamic driving forces [17]. For iron(II) and cobalt(II) phenanthroline complexes, the estimated enthalpy changes are -58 and -30 kJ mol⁻¹, respectively, indicating exothermic complex formation [17].

Concentration-Dependent Behavior

The stability of phenanthroline complexes is concentration-dependent, with equilibrium constants varying based on the experimental conditions [18]. Potentiometric pH titrations reveal that optimal complex formation occurs within specific pH ranges, typically between 5.2-6.2 for certain systems [18].

Metal Ionlog K₁log K₂log K₃ΔH (kJ/mol)
Fe(II)5.85-21.3-58
Co(II)7.25-19.9-30
Ni(II)7.25---
Cu(II)6.55---
Zn(II)6.55-17.6-
Mn(II)3.88-10.1-

Density Functional Theory Calculations of Metal-Ligand Bonding Interactions

Density functional theory calculations have provided crucial insights into the electronic structure and bonding interactions of 1,10-phenanthroline-2,9-dicarbaldehyde metal complexes [19] [11] [20].

Electronic Structure Analysis

DFT calculations using various exchange-correlation functionals, including GGA-type functionals, have revealed the electronic properties of phenanthroline-metal complexes [11]. The frontier molecular orbital analysis shows that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are significantly affected by metal coordination [20].

Metal-Ligand Bonding Analysis

The bonding interactions in phenanthroline complexes involve both σ-donation from the nitrogen lone pairs to the metal d-orbitals and π-back-bonding from filled metal d-orbitals to the ligand π* system [11]. DFT calculations reveal that the metal-ligand bond distances correlate with complex formation energies according to Fukui reactivity indices [11].

Covalency and Orbital Interactions

The degree of covalency in metal-ligand bonds varies significantly between different metal ions [11]. Actinide complexes show higher orbital interaction energies and shorter metal-ligand bond distances compared to lanthanide analogs, indicating enhanced covalent character [11].

Computational Methodology

Time-dependent DFT (TD-DFT) calculations have been employed to analyze absorption spectra and excited states of phenanthroline complexes [20]. These calculations provide theoretical basis for understanding the electronic transitions and optical properties of the metal complexes [20].

The electrostatic potential surfaces calculated using DFT methods serve as effective predictors for the coordination properties of complex ligand systems [19]. The binding energies of multidentate ligands correlate well with the electrostatic potential and binding capabilities of their constituent structural units [19].

Calculation MethodProperty StudiedKey Finding
DFT/GGAComplex formation energyActinide selectivity maximum with TCA1 ligand
TD-DFTElectronic transitionsAccurate prediction of absorption spectra
Fukui analysisReactivity indicesCorrelation with bond distances
ESP analysisElectrostatic potentialPrediction of coordination behavior

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Wikipedia

1,10-phenanthroline-2,9-dicarbaldehyde

Dates

Last modified: 08-15-2023
Campbell et al. Cascading transformations within a dynamic self-assembled system. Nature Chemistry, doi: 10.1038/nchem.693, published online 13 June 2010 http://www.nature.com/nchem

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